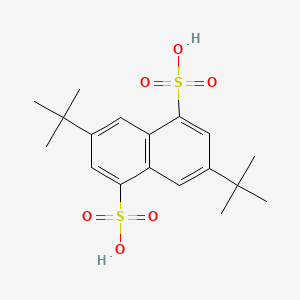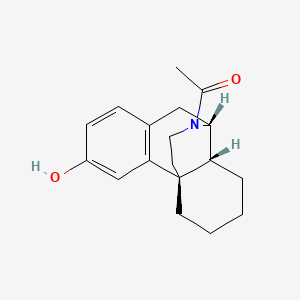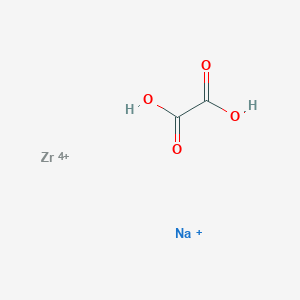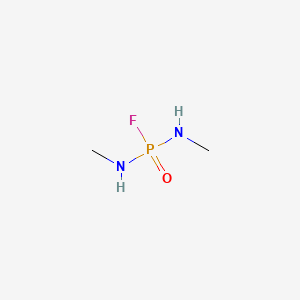
Phosphorodiamidic fluoride, N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic fluoride, N,N’-dimethyl- is a chemical compound with the molecular formula C2H8FN2OP It is known for its unique structure, which includes a phosphorus atom bonded to two amide groups and a fluoride ion
Preparation Methods
The synthesis of Phosphorodiamidic fluoride, N,N’-dimethyl- typically involves the reaction of dimethylamine with phosphorus oxychloride (POCl3) in the presence of a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phosphorodiamidic fluoride, N,N’-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodiamidic fluoride, N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phosphorodiamidic fluoride, N,N’-dimethyl- exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions and proteins, affecting their function. The pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Phosphorodiamidic fluoride, N,N’-dimethyl- can be compared with other similar compounds such as:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: This compound has larger alkyl groups, which can affect its reactivity and applications.
Bis(isopropylamido) fluorophosphate: Similar in structure but with different substituents, leading to variations in chemical behavior.
Fluorobis(isopropylamino)phosphine oxide: Another related compound with distinct properties due to its specific substituents.
The uniqueness of Phosphorodiamidic fluoride, N,N’-dimethyl- lies in its specific structure and the resulting chemical properties, which make it suitable for a range of applications in different fields.
Properties
CAS No. |
358-05-4 |
|---|---|
Molecular Formula |
C2H8FN2OP |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
N-[fluoro(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C2H8FN2OP/c1-4-7(3,6)5-2/h1-2H3,(H2,4,5,6) |
InChI Key |
IENATLPUNQCQHY-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


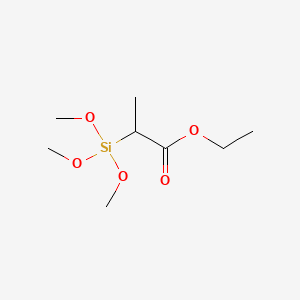
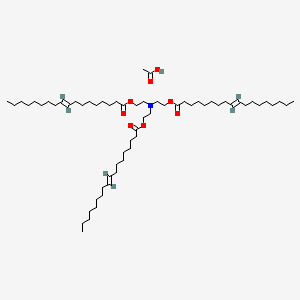

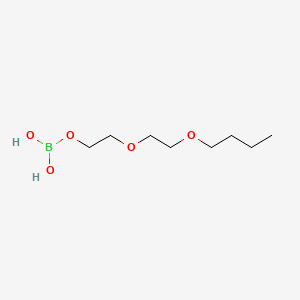
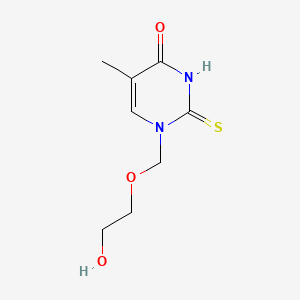
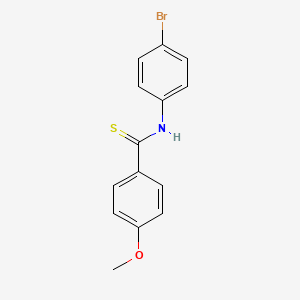
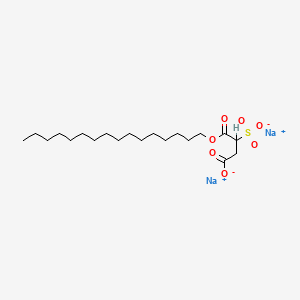
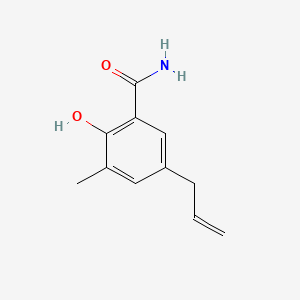
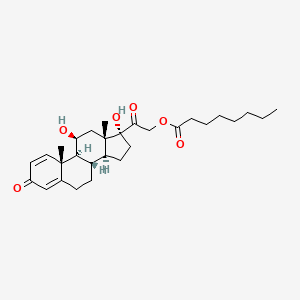
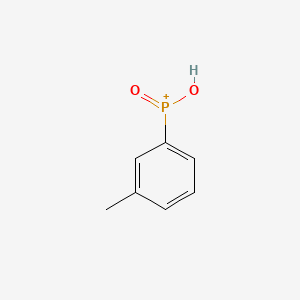
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
